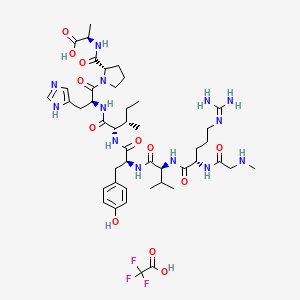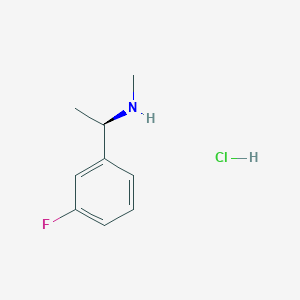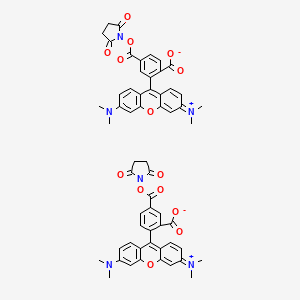
5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester
説明
5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is a stable, cell-permeable diacetate precursor to CFSE . Upon diffusion into the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye that is impermeant to the cell membrane .
Synthesis Analysis
The synthesis of this compound involves several steps. A cleavable azo linker was synthesized and reacted with 5-(and 6)-carboxytetramethylrhodamine succinimidyl ester, followed by further reactions with di(N-succinimidyl) carbonate and 5-(3-amino-1-propynyl)-2’-deoxyuridine 5’-triphosphate [dUTP (AP3)] to obtain the terminal product dUTP-azo linker-TAMRA .Chemical Reactions Analysis
N-Hydroxysuccinimide (NHS) ester terminal groups are commonly used to covalently couple amine-containing biomolecules (e.g., proteins and peptides) to surfaces via amide linkages . This one-step aminolysis is often performed in buffered aqueous solutions near physiological pH (pH 6 to pH 9). Under these conditions, the hydrolysis of the ester group competes with the amidization process, potentially degrading the efficiency of the coupling chemistry .科学的研究の応用
1. Conjugation with Dendrimers
5-Carboxytetramethylrhodamine succinimidyl ester (TAMRA) has been used in the synthesis, isolation, and characterization of poly(amidoamine) (G3 PAMAM) dendrimers. These dendrimers containing precise ratios of TAMRA dye offer insights into the stochastic conjugation of dyes to dendrimers and their separation into precise dye-polymer ratios, aiding in advanced material research (Manono et al., 2015).
2. DNA Sequencing
TAMRA is a key component in developing acid-sensitive linkers for DNA Sequencing by Synthesis (DNA SBS). It is conjugated with tetrahydrofuranyl (THF) linkers to create a reversible terminator for DNA sequencing, enhancing the efficiency and accuracy of genomic studies (Jiang et al., 2014).
3. Surface Chemistry Optimization
TAMRA's role in creating succinimidyl ester-terminated surfaces through its reaction with carboxyl-terminated alkyl chains is pivotal for advancing surface chemistry. This application is critical for developing biochips, biosensors, and biomaterials with precise surface characteristics (Sam et al., 2010).
4. Protein Labeling
The use of TAMRA for labeling proteins with fluorophores through NHS ester derivitization showcases its utility in biochemical research. This technique is essential for studying protein structure, function, and interactions (Nanda & Lorsch, 2014).
5. Monitoring Lymphocyte Proliferation
In immunological studies, TAMRA is utilized to monitor lymphocyte division. It labels cells covalently, enabling researchers to track cell division and understand immune responses in greater detail (Quah & Parish, 2010).
6. Amino Acid Enantioseparations
TAMRA SE serves as a fluorescent probe in capillary array electrophoresis for enantioseparations of amino acids. This application is significant in chiral analysis, aiding in understanding the stereochemistry of amino acids (Liu & Wang, 2013).
作用機序
The mechanism of action of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester involves the hydrolysis of the DSP-based monolayer following a reaction mechanism with an initial nucleation step . This indicates a strong dependence of the interfacial reaction on the packing and presence of defects in the adlayer .
将来の方向性
5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is frequently used in cell proliferation assays, as it is partitioned approximately equally between the progeny so that cell division can be followed as a successive halving of the fluorescence intensity through multiple generational divisions . It is also used for motility assays and in vivo cell tracking experiments . Future research may continue to explore these and other potential applications.
特性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJMXHEFZZNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H50N6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



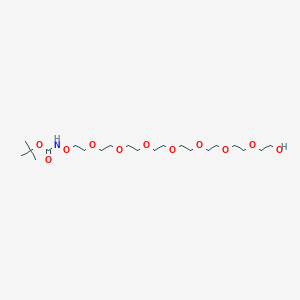

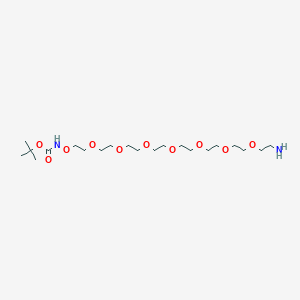



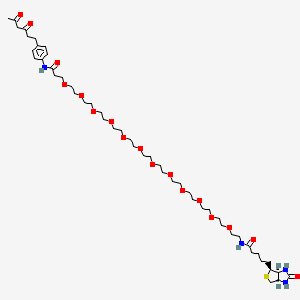

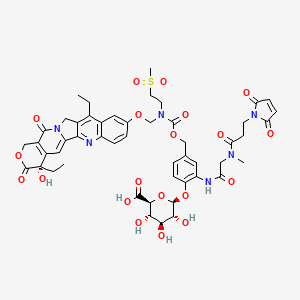
![7-Methylthio-3-nitro-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt](/img/structure/B8104512.png)
